molecular formula C22H30N2O4 B6027398 N-(3,4-dimethoxyphenyl)-1-[(2,5-dimethoxyphenyl)methyl]piperidin-3-amine

N-(3,4-dimethoxyphenyl)-1-[(2,5-dimethoxyphenyl)methyl]piperidin-3-amine

Cat. No.: B6027398
M. Wt: 386.5 g/mol
InChI Key: OTUVONNIRHTJTJ-UHFFFAOYSA-N
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Description

N-(3,4-dimethoxyphenyl)-1-[(2,5-dimethoxyphenyl)methyl]piperidin-3-amine is a synthetic compound known for its unique chemical structure and potential applications in various fields of scientific research. This compound features a piperidine ring substituted with dimethoxyphenyl groups, which contributes to its distinct chemical properties.

Properties

IUPAC Name

N-(3,4-dimethoxyphenyl)-1-[(2,5-dimethoxyphenyl)methyl]piperidin-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30N2O4/c1-25-19-8-10-20(26-2)16(12-19)14-24-11-5-6-18(15-24)23-17-7-9-21(27-3)22(13-17)28-4/h7-10,12-13,18,23H,5-6,11,14-15H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTUVONNIRHTJTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)CN2CCCC(C2)NC3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethoxyphenyl)-1-[(2,5-dimethoxyphenyl)methyl]piperidin-3-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Substitution with Dimethoxyphenyl Groups: The piperidine ring is then substituted with 3,4-dimethoxyphenyl and 2,5-dimethoxyphenyl groups through nucleophilic substitution reactions.

    Final Assembly: The final compound is assembled by linking the substituted piperidine ring with the dimethoxyphenyl groups under controlled reaction conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated reactors, precise temperature control, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dimethoxyphenyl)-1-[(2,5-dimethoxyphenyl)methyl]piperidin-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(3,4-dimethoxyphenyl)-1-[(2,5-dimethoxyphenyl)methyl]piperidin-3-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including interactions with enzymes and receptors.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(3,4-dimethoxyphenyl)-1-[(2,5-dimethoxyphenyl)methyl]piperidin-3-amine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific context of its application.

Comparison with Similar Compounds

Similar Compounds

  • N-(3,4-dimethoxyphenethyl)-2-(3,4-dimethoxyphenyl)acetamide
  • N-(2-(3,4-dimethoxyphenyl)ethyl)acetamide

Uniqueness

N-(3,4-dimethoxyphenyl)-1-[(2,5-dimethoxyphenyl)methyl]piperidin-3-amine is unique due to its specific substitution pattern on the piperidine ring, which imparts distinct chemical and biological properties compared to similar compounds. This uniqueness makes it a valuable compound for various research applications.

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